Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the condensation of cyclobutanone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions typically include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial membrane potential changes and activation of caspase-3 . These molecular events result in programmed cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits similar biological activities and is used in anticancer research.
Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate: Another furan derivative with potential biological applications.
Uniqueness
Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-cyclobutyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-13-10(12)8-7(11)5-14-9(8)6-3-2-4-6/h6H,2-5H2,1H3 |
InChI Key |
LCLPSKWGHGYRSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OCC1=O)C2CCC2 |
Origin of Product |
United States |
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